molecular formula C9H10ClNO2 B8485651 methyl 4-amino-2-chloro-3-methylbenzoate

methyl 4-amino-2-chloro-3-methylbenzoate

Cat. No.: B8485651
M. Wt: 199.63 g/mol
InChI Key: YKYZGKLTCYRIBR-UHFFFAOYSA-N
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Description

methyl 4-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. This compound is a derivative of benzoic acid and features an amino group, a chloro group, and a methyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-Amino-3-methylbenzoic acid.

    Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 2-position.

    Esterification: The resulting 4-Amino-2-chloro-3-methylbenzoic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of 4-Amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

methyl 4-amino-2-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzoic acid: Lacks the chloro group and ester functionality.

    4-Chloro-2-methylbenzoic acid: Lacks the amino group and ester functionality.

    Methyl 4-aminobenzoate: Lacks the chloro and methyl groups.

Uniqueness

methyl 4-amino-2-chloro-3-methylbenzoate is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-amino-2-chloro-3-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

YKYZGKLTCYRIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-2-chloro-3-methyl-benzoic acid (0.64 g, 3.45 mmol) in toluene (10 mL) and methanol (10 mL) at 0° C. was added drop-wise trimethylsilyldiazomethane (3.45 mL, 2 M in hexane, 6.90 mmol). The reaction mixture was stirred at 0° C. for 30 min during which the reagents dissolved. The reaction mixture was quenched by the addition of acetic acid (1 mL) then washed with aqueous saturated sodium bicarbonate solution (10 mL) and the aqueous fraction extracted twice with ethyl acetate (2×10 mL). The combined organic extracts were washed with brine (20 mL), dried (MgSO4) and concentrated in vacuo to give the title compound as a beige solid (0.66 g, 96%). 1H NMR (CDCl3, 400 MHz) 2.26 (3H, s), 3.86 (3H, s), 6.55 (1H, d, J=8.8 Hz), 7.60 (1H, d, J=8.8 Hz).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Yield
96%

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